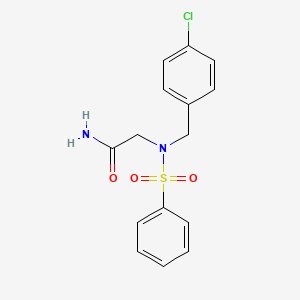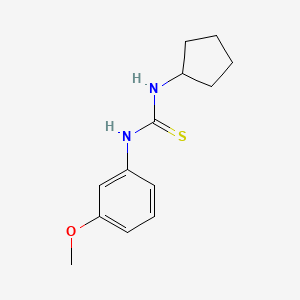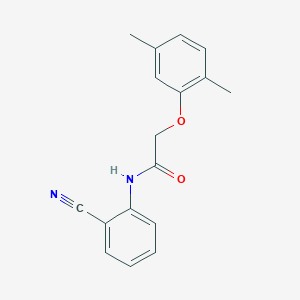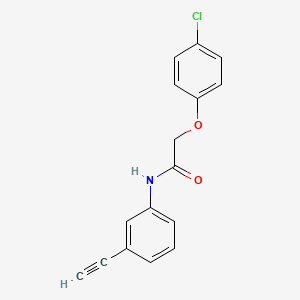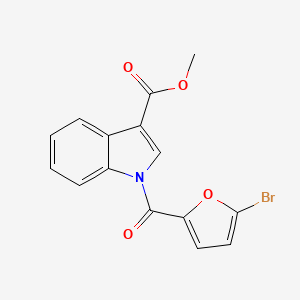
methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate, also known as MBIC, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs and treatments for various diseases. In
Wirkmechanismus
The mechanism of action of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is its versatility in terms of its potential applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs and treatments for various diseases. However, one limitation of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate. One area of research could be the development of new drugs and treatments for cancer, autoimmune diseases, and viral infections. Another area of research could be the study of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to optimize the synthesis method of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate and to improve its solubility in water.
Synthesemethoden
The synthesis of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate can be achieved through a multi-step process that involves the condensation of 5-bromo-2-furoic acid with indole-3-carboxaldehyde, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain pure methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has been studied extensively for its potential use in the development of new drugs and treatments for various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the treatment of cancer, autoimmune diseases, and viral infections. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
methyl 1-(5-bromofuran-2-carbonyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c1-20-15(19)10-8-17(11-5-3-2-4-9(10)11)14(18)12-6-7-13(16)21-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMIZPDNRSTTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(5-bromofuran-2-yl)carbonyl]-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)
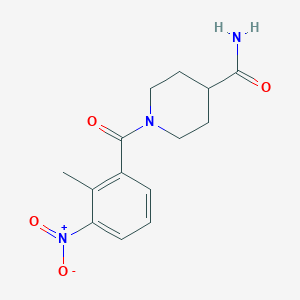
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)

![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)


